molecular formula C13H17BF3NO2 B6262118 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 2223041-89-0

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No. B6262118
CAS RN: 2223041-89-0
M. Wt: 287.1
InChI Key:
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Description

The compound “2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a methyl group, a trifluoromethyl group, and a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the various substituents. The tetramethyl-1,3,2-dioxaborolane group could potentially be introduced using a Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the various substituents. The pyridine ring is aromatic and planar, while the tetramethyl-1,3,2-dioxaborolane group is a cyclic structure containing a boron atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyridine ring can participate in electrophilic substitution reactions, while the boron atom in the tetramethyl-1,3,2-dioxaborolane group can form bonds with other atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a reagent in chemical reactions, its mechanism of action would involve the formation and breaking of chemical bonds .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid skin and eye contact, and to use this compound in a well-ventilated area .

Future Directions

The future research directions involving this compound could include studying its reactivity and potential applications in various chemical reactions. Additionally, its properties could be modified by introducing different substituents on the pyridine ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine' involves the use of a boronate ester as a starting material, which is then reacted with a pyridine derivative to form the final product.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol", "2-methyl-6-(trifluoromethyl)pyridine", "Sodium hydride", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol by reacting boric acid with pinacol in methanol and water.", "Step 2: Conversion of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol to its corresponding boronate ester by reacting it with sodium hydride in diethyl ether.", "Step 3: Reaction of the boronate ester with 2-methyl-6-(trifluoromethyl)pyridine in the presence of a palladium catalyst to form the final product, 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine.", "Step 4: Purification of the final product by column chromatography using chloroform as the eluent." ] }

CAS RN

2223041-89-0

Product Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Molecular Formula

C13H17BF3NO2

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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